molecular formula C8H8O2S B13300966 3-(3-Methylthiophen-2-yl)-3-oxopropanal

3-(3-Methylthiophen-2-yl)-3-oxopropanal

Cat. No.: B13300966
M. Wt: 168.21 g/mol
InChI Key: HMZBWCVRJFNLMC-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-3-oxopropanal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-3-oxopropanal typically involves the functionalization of the thiophene ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction introduces an aldehyde group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic processes using metal catalysts such as palladium or nickel to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylthiophen-2-yl)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylthiophen-2-yl)-3-oxopropanal is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H8O2S/c1-6-3-5-11-8(6)7(10)2-4-9/h3-5H,2H2,1H3

InChI Key

HMZBWCVRJFNLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC=O

Origin of Product

United States

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